

# B-428: A Comparative Analysis of Kinase Cross-Reactivity

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Compound of Interest		
Compound Name:	B-428	
Cat. No.:	B1201740	Get Quote

This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase inhibitor **B-428** against other commercially available inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the selectivity of **B-428** and its potential for off-target effects.

### Introduction

**B-428** is a potent, ATP-competitive inhibitor of Epidermal Growth Factor Receptor (EGFR) currently under preclinical investigation. To characterize its selectivity, a comprehensive kinase panel screen was performed. This guide compares the binding affinity of **B-428** against a panel of 97 kinases with that of two other known EGFR inhibitors, here designated as Compound Y and Compound Z. Understanding the cross-reactivity profile is crucial for predicting potential off-target toxicities and identifying opportunities for polypharmacology.

## **Comparative Cross-Reactivity Data**

The inhibitory activity of **B-428**, Compound Y, and Compound Z was assessed against a panel of 97 kinases using a competitive binding assay. The dissociation constant (Kd) was determined for each interaction. A lower Kd value indicates a higher binding affinity. The following table summarizes the binding affinities for a selection of key on-target and off-target kinases.



Kinase Target	B-428 (Kd in nM)	Compound Y (Kd in nM)	Compound Z (Kd in nM)
EGFR (On-Target)	1.2	0.8	5.4
ERBB2 (HER2)	25	15	150
ERBB4 (HER4)	45	30	280
ABL1	>10,000	5,000	>10,000
SRC	850	250	1,200
LCK	1,200	400	>10,000
FYN	980	350	8,000
AURKA	>10,000	>10,000	>10,000
CDK2	>10,000	8,000	>10,000
VEGFR2	3,500	1,500	5,000

## **Experimental Protocols**

The cross-reactivity data was generated using the KINOMEscan™ competitive binding assay platform.[1][2]

Principle of the Assay: The assay measures the ability of a test compound (**B-428**) to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[2]

### Detailed Methodology:

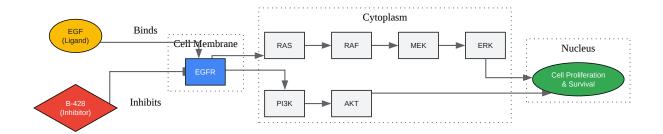
- Kinase Preparation: A panel of 97 human kinases were expressed as fusions with a DNA tag.
- Ligand Immobilization: A proprietary, broadly-selective kinase inhibitor was biotinylated and immobilized on streptavidin-coated magnetic beads.



- Binding Reaction: The DNA-tagged kinases were incubated with the ligand-coated beads and a fixed concentration (10 μM) of B-428, Compound Y, or Compound Z in a 384-well plate. A DMSO control was included for each kinase to determine the baseline binding.
- Incubation: The reaction plates were incubated for 1 hour at room temperature with shaking to allow the binding to reach equilibrium.
- Washing: The beads were washed to remove unbound proteins and test compounds.
- Elution: The bound kinase was eluted from the beads.
- Quantification: The amount of eluted, DNA-tagged kinase was quantified using qPCR.
- Data Analysis: The qPCR signal for each test compound was compared to the DMSO control
  to calculate the percentage of kinase binding. For compounds showing significant binding, a
  full dose-response curve was generated by performing the assay with 11 serial three-fold
  dilutions of the compound. The dissociation constant (Kd) was then calculated from the
  dose-response data.

# Signaling Pathway and Experimental Workflow Visualization

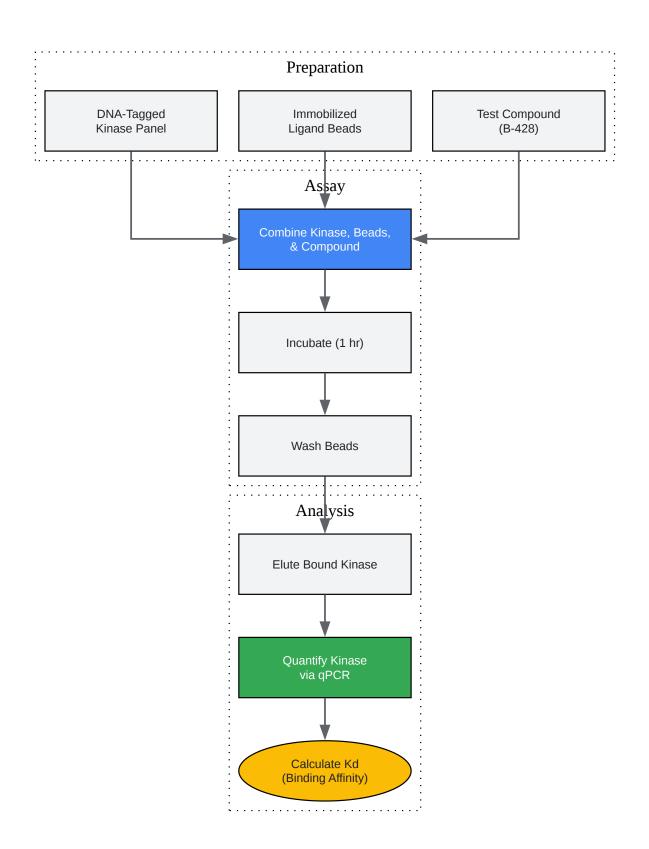
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for assessing kinase inhibitor cross-reactivity.



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Caption: Simplified EGFR signaling pathway inhibited by B-428.



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Caption: Experimental workflow for competitive binding assay.

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## References

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